molecular formula C19H21N3O5S B2955799 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 899999-13-4

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2955799
M. Wt: 403.45
InChI Key: JGVQHAPWXFFQLF-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that incorporates a benzo[d][1,3]dioxol-5-yl moiety . This moiety is found in a variety of compounds that possess important pharmaceutical and biological applications .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied, with one example being the transformation of diselenides into various synthetically important unsymmetrical monoselenides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques, including multinuclear NMR, IR, and mass spectrometry .

Scientific Research Applications

Polymer Science and Material Chemistry

Research in polymer science has explored the initiator effects on cationic ring-opening polymerization, emphasizing the significance of initiator choice on monomer distribution and polymerization kinetics. Such studies are crucial for developing advanced materials with tailored properties for specific applications (Fijten, Hoogenboom, Schubert, & Schubert, 2008).

Catalysis and Synthesis

Copper-catalyzed N-arylation processes are fundamental in creating complex organic molecules, including pharmaceuticals and polymers. Research has shown efficient ligands for catalyzing these reactions, providing pathways to synthesize hindered and functionalized compounds (Altman, Koval, & Buchwald, 2007).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, synthesizing receptor antagonists like Aprepitant involves intricate steps, including condensation and stereoselective synthesis, highlighting the compound's role in creating therapeutically valuable molecules (Brands et al., 2003).

Oxidation Processes and Chemical Transformations

The development of novel catalysts for selective aerobic oxidation of primary alcohols to aldehydes demonstrates the compound's application in refining synthetic strategies for organic chemistry, contributing to more efficient and environmentally friendly processes (Lagerspets et al., 2021).

Advanced Materials and Optical Storage

Investigations into azo polymers for reversible optical storage technologies reveal how specific chemical groups' cooperative motion can enhance materials' optical properties, paving the way for innovative data storage solutions (Meng et al., 1996).

Future Directions

The future directions for research on similar compounds include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c23-18(19(24)21-13-3-4-15-16(10-13)27-12-26-15)20-11-14(17-2-1-9-28-17)22-5-7-25-8-6-22/h1-4,9-10,14H,5-8,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVQHAPWXFFQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

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